1-Amino-2-(4-(trifluoromethyl)phenyl)propan-2-ol
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Overview
Description
1-Amino-2-(4-(trifluoromethyl)phenyl)propan-2-ol is an organic compound characterized by the presence of an amino group, a trifluoromethyl group, and a hydroxyl group attached to a phenyl ring.
Preparation Methods
The synthesis of 1-Amino-2-(4-(trifluoromethyl)phenyl)propan-2-ol typically involves organic synthesis techniques. One common method includes the reaction of 2-chloro-1-(4-(trifluoromethyl)phenyl)propan-1-ol with an appropriate amine under controlled conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
1-Amino-2-(4-(trifluoromethyl)phenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Amino-2-(4-(trifluoromethyl)phenyl)propan-2-ol has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in biochemical studies to understand enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Amino-2-(4-(trifluoromethyl)phenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The trifluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable tool in drug development .
Comparison with Similar Compounds
1-Amino-2-(4-(trifluoromethyl)phenyl)propan-2-ol can be compared with similar compounds such as 2-amino-2-(4-(trifluoromethyl)phenyl)propan-1-ol and 1-amino-1-(4-(trifluoromethyl)phenyl)propan-2-ol . These compounds share similar structural features but differ in their specific functional groups and chemical properties. The presence of the trifluoromethyl group in this compound makes it unique, providing enhanced stability and reactivity compared to its analogs .
Properties
Molecular Formula |
C10H12F3NO |
---|---|
Molecular Weight |
219.20 g/mol |
IUPAC Name |
1-amino-2-[4-(trifluoromethyl)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H12F3NO/c1-9(15,6-14)7-2-4-8(5-3-7)10(11,12)13/h2-5,15H,6,14H2,1H3 |
InChI Key |
LFXDPINEAVCFBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)(C1=CC=C(C=C1)C(F)(F)F)O |
Origin of Product |
United States |
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